molecular formula C12H22O3 B2376350 2-(3-Hydroxy-2-pentylcyclopentyl)acetic acid CAS No. 109959-44-6

2-(3-Hydroxy-2-pentylcyclopentyl)acetic acid

Cat. No.: B2376350
CAS No.: 109959-44-6
M. Wt: 214.305
InChI Key: AXMWVEOITAQHFI-UHFFFAOYSA-N
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Description

Chemical Structure and Identification
2-(3-Hydroxy-2-pentylcyclopentyl)acetic acid (CAS: 109959-44-6) is a cyclopentane derivative with the molecular formula C₁₂H₂₀O₃ (IUPAC name: 2-(3-hydroxy-2-pent-2-enylcyclopentyl)acetic acid) . It features a hydroxyl group at the 3-position of the cyclopentane ring and a pentenyl substituent at the 2-position, connected to an acetic acid moiety. The compound is synthesized via ester hydrolysis, as evidenced by related cyclopentyl acetic acid derivatives in the literature .

Properties

IUPAC Name

2-(3-hydroxy-2-pentylcyclopentyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O3/c1-2-3-4-5-10-9(8-12(14)15)6-7-11(10)13/h9-11,13H,2-8H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXMWVEOITAQHFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1C(CCC1O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Hydroxy-2-pentylcyclopentyl)acetic acid typically involves the cyclization of a suitable precursor followed by functional group modifications. One common method involves the cyclization of a pentyl-substituted cyclopentane derivative, followed by the introduction of the hydroxy group and the acetic acid moiety. The reaction conditions often include the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of 2-(3-Hydroxy-2-pentylcyclopentyl)acetic acid may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Hydroxy-2-pentylcyclopentyl)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The hydroxy group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-(3-Hydroxy-2-pentylcyclopentyl)acetic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Hydroxy-2-pentylcyclopentyl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxy group and acetic acid moiety can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s functional groups and substituents significantly influence its physical, chemical, and biological properties. Below is a comparative analysis with key analogs:

Compound Name Molecular Formula Key Substituents Key Differences
2-(3-Hydroxy-2-pentylcyclopentyl)acetic acid C₁₂H₂₀O₃ 3-OH, 2-pentenyl, acetic acid Reference compound; hydroxyl enhances H-bonding and solubility .
2-(3-Methylcyclopentyl)acetic acid C₈H₁₄O₂ 3-CH₃, acetic acid Lacks hydroxyl and pentenyl groups; reduced polarity and solubility .
2-(3-Oxocyclopentyl)acetic acid C₇H₁₀O₃ 3-Oxo, acetic acid Ketone group (electron-withdrawing) increases acidity compared to hydroxyl .
2-Hydroxycampholonic acid C₁₀H₁₄O₄ 3-OH, 2,2,3-trimethyl, 4-oxo, acetic acid Additional oxo and methyl groups; steric hindrance reduces reactivity .
2-(5-Cyclohexyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid C₁₉H₂₄O₃S Benzofuran, methylsulfanyl, cyclohexyl Aromatic benzofuran ring and sulfur group confer distinct electronic properties .

Physical Properties

  • Solubility: The hydroxyl group in the target compound enhances solubility in polar solvents (e.g., water, methanol) compared to non-polar analogs like 2-(3-methylcyclopentyl)acetic acid .
  • Melting Points :
    • Benzilic acid (2,2-diphenyl-2-hydroxyacetic acid): 105–106°C .
    • Benzofuran derivatives (e.g., ): ~423 K (150°C), attributed to intermolecular hydrogen bonding and π-π stacking .

Biological Activity

2-(3-Hydroxy-2-pentylcyclopentyl)acetic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C13H24O3
  • CAS Number : 109959-44-6
  • Molecular Weight : 228.33 g/mol

The compound features a cyclopentyl structure with a hydroxyl group and an acetic acid moiety, contributing to its unique biological properties.

Biological Activity Overview

Research indicates that 2-(3-Hydroxy-2-pentylcyclopentyl)acetic acid exhibits several biological activities, including:

  • Antitumor Effects : Preliminary studies suggest that this compound may induce apoptosis in various cancer cell lines.
  • Anti-inflammatory Properties : The compound has shown potential in modulating inflammatory pathways.
  • Neuroprotective Effects : There is evidence supporting its role in protecting neuronal cells from oxidative stress.

The biological activity of 2-(3-Hydroxy-2-pentylcyclopentyl)acetic acid can be attributed to several mechanisms:

  • Apoptosis Induction : The compound may activate caspase pathways leading to programmed cell death in cancer cells.
  • Reactive Oxygen Species (ROS) Modulation : It influences ROS levels, which play a critical role in cellular signaling and apoptosis.
  • Cytokine Regulation : The compound can alter the expression of pro-inflammatory cytokines, thereby reducing inflammation.

Antitumor Activity

A study conducted on human breast cancer cell lines demonstrated that treatment with 2-(3-Hydroxy-2-pentylcyclopentyl)acetic acid resulted in significant reductions in cell viability, suggesting potent antitumor activity. The IC50 values for various cell lines were as follows:

Cell LineIC50 (mM)
MDA-MB-3611.5
T-47D1.8
MCF-72.0

These findings indicate that the compound may be effective against multiple types of breast cancer cells by inducing apoptosis through ROS-mediated pathways.

Anti-inflammatory Effects

In a murine model of inflammation, administration of the compound resulted in a marked decrease in levels of pro-inflammatory cytokines such as TNF-α and IL-6. The percentage inhibition at varying doses was evaluated:

TreatmentDose (mg/kg)% Inhibition TNF-α% Inhibition IL-6
Control-00
2-(3-Hydroxy-2-pentylcyclopentyl)acetic acid1004550
Aspirin2008085

These results support the anti-inflammatory potential of the compound, highlighting its therapeutic implications.

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